4-Bromo-3-fluoro-2-(trifluoromethyl)benzyl bromide
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Overview
Description
4-Bromo-3-fluoro-2-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C8H4Br2F4 It is a derivative of benzene, substituted with bromine, fluorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-2-(trifluoromethyl)benzyl bromide typically involves multiple steps. One common method includes the bromination of a suitable precursor, such as 1-bromo-4-(bromomethyl)benzene, followed by the introduction of fluorine and trifluoromethyl groups. The reaction conditions often require the use of strong brominating agents like bromine or N-bromosuccinimide (NBS) and fluorinating agents such as Selectfluor or elemental fluorine.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-2-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated and fluorinated benzoic acids.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding benzene derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azido, thiol, or amine derivatives.
Oxidation: Formation of brominated and fluorinated benzoic acids.
Reduction: Formation of dehalogenated benzene derivatives.
Scientific Research Applications
4-Bromo-3-fluoro-2-(trifluoromethyl)benzyl bromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of fluorinated aromatic compounds.
Biology: Investigated for its potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Explored for its role in the synthesis of novel drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-2-(trifluoromethyl)benzyl bromide involves its interaction with various molecular targets. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological pathways and result in desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(trifluoromethyl)benzene
- 1-Bromo-4-(bromomethyl)benzene
- 2-Fluoro-4-(trifluoromethyl)benzene
Uniqueness
4-Bromo-3-fluoro-2-(trifluoromethyl)benzyl bromide is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-bromo-4-(bromomethyl)-2-fluoro-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2F4/c9-3-4-1-2-5(10)7(11)6(4)8(12,13)14/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIQBYNPNDPILC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CBr)C(F)(F)F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2F4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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